Technical Master Guide: rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS 49646-55-1)
Technical Master Guide: rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS 49646-55-1)
Executive Summary
rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS 49646-55-1) is a critical synthetic intermediate, primarily utilized in the pharmaceutical industry for the manufacture of centrally acting analgesics, most notably Tapentadol . As a benzyl-protected secondary alcohol, it serves as a stable scaffold for introducing chirality and extending carbon chains via nucleophilic substitution or oxidation pathways.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Grignard addition, its role in the Tapentadol retrosynthetic pathway, and the analytical protocols required for industrial-grade validation.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The compound is a racemic mixture containing a chiral center at the C1 position of the propyl chain. The benzyl ether moiety acts as a robust protecting group for the phenol, stable against basic and nucleophilic conditions but cleavable via catalytic hydrogenolysis.
| Property | Specification |
| Chemical Name | 1-(3-(Benzyloxy)phenyl)propan-1-ol |
| CAS Number | 49646-55-1 |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.32 g/mol |
| Appearance | Viscous, colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Chirality | Racemic (contains both R and S enantiomers) |
| Key Functional Groups | Secondary Alcohol (reactive center), Benzyl Ether (protecting group) |
Synthetic Pathways[2][4][10]
The synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol is most efficiently achieved through a Grignard reaction involving 3-benzyloxybenzaldehyde. This route offers high atom economy and direct access to the carbon skeleton required for the Tapentadol side chain.
Primary Route: Grignard Addition
Reaction: Nucleophilic addition of ethylmagnesium bromide to 3-benzyloxybenzaldehyde.
Protocol:
-
Preparation of Reagents:
-
Substrate: 3-Benzyloxybenzaldehyde (1.0 eq) dissolved in anhydrous THF.
-
Reagent: Ethylmagnesium bromide (EtMgBr) (1.2 eq, 3.0 M in diethyl ether).
-
Conditions: Inert atmosphere (
or Ar), strictly anhydrous.
-
-
Execution:
-
Cool the aldehyde solution to 0°C to suppress side reactions (e.g., reduction or enolization).
-
Add EtMgBr dropwise over 30 minutes. The exotherm must be controlled to maintain
. -
Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 8:2) or HPLC should show consumption of the aldehyde.
-
-
Workup & Isolation:
-
Quench cautiously with saturated aqueous
(proton source). -
Extract with Ethyl Acetate (3x).[1]
-
Wash organic phase with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) yields the pure alcohol as a clear oil.
-
Mechanistic Insight
The reaction proceeds via a 4-membered cyclic transition state where the magnesium coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The ethyl group acts as a nucleophile, attacking the carbonyl to form the alkoxide intermediate.
Figure 1: Mechanistic pathway for the synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol via Grignard addition.
Application in Drug Development (Tapentadol)
This alcohol is a pivotal intermediate in the "Grignard-First" or "Oxidation-Mannich" routes for Tapentadol synthesis.
The Oxidation-Mannich Route
While the alcohol itself can be used, it is frequently oxidized to the ketone (1-(3-benzyloxyphenyl)propan-1-one ) to facilitate the Mannich reaction, which introduces the dimethylamino functionality.
-
Oxidation: The alcohol (CAS 49646-55-1) is oxidized using Jones reagent or PCC to form the ketone.
-
Mannich Reaction: The ketone reacts with dimethylamine and paraformaldehyde to form the
-amino ketone. -
Resolution: The resulting racemic amino ketone is resolved (e.g., with dibenzoyl-L-tartaric acid) to isolate the (S)-enantiomer.
-
Grignard #2: Reaction with EtMgBr (again) or MeMgBr (depending on the specific precursor) builds the final alkyl skeleton.
Direct Substitution Route
Alternatively, the hydroxyl group of CAS 49646-55-1 can be converted to a leaving group (Cl, Br, OMs) to allow for nucleophilic displacement, although this is less common for Tapentadol due to the efficiency of the Mannich route.
Figure 2: Strategic placement of CAS 49646-55-1 in the retrosynthesis of Tapentadol.
Analytical Characterization & Quality Control
To ensure the material meets pharmaceutical intermediate standards (typically >98% purity), the following analytical methods are mandatory.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 min.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: The alcohol typically elutes earlier than the corresponding ketone due to hydrogen bonding capability with the stationary phase.
H-NMR Spectroscopy (400 MHz, )
- 7.20–7.45 (m, 9H): Aromatic protons (Benzyl + Phenyl ring).
-
5.05 (s, 2H): Benzylic protons of the protecting group (
). -
4.55 (t, 1H): Chiral methine proton (
). Diagnostic Peak. -
1.65–1.85 (m, 2H): Methylene protons of the propyl chain (
). -
0.92 (t, 3H): Methyl group (
).
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Combustible.
-
Storage: Store under inert gas (
) at 2–8°C. The benzylic position is susceptible to slow oxidation if exposed to air over prolonged periods. -
PPE: Nitrile gloves, safety goggles, and lab coat are required. Handle in a fume hood to avoid inhalation of vapors.
References
-
US Patent 9,663,456 B2. Intermediate of Tapentadol and Process for Preparation Thereof. (2017).[2] Describes the use of benzyloxy-substituted intermediates in Tapentadol synthesis. Link
-
World Intellectual Property Organization (WO) Patent 2008/012046. Method for the Preparation of Tapentadol.[3] (2008). Details the Mannich reaction pathway involving propanone derivatives. Link
-
PubChem Compound Summary. 1-(3-(Benzyloxy)phenyl)propan-1-one. (Related Ketone Precursor/Derivative). Link
-
Organic Syntheses. General Procedure for Grignard Addition to Aldehydes. (Standard Protocol Reference). Link
